molecular formula C12H14OS B13090583 2-(2,2-Dimethylpropanoyl)thiobenzaldehyde

2-(2,2-Dimethylpropanoyl)thiobenzaldehyde

Cat. No.: B13090583
M. Wt: 206.31 g/mol
InChI Key: OFCUZBGNRVJJRZ-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group substituted with a 2,2-dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)thiobenzaldehyde typically involves the reaction of thiobenzaldehyde with 2,2-dimethylpropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common method involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the carbonyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethylpropanoyl)thiobenzaldehyde exerts its effects involves interactions with various molecular targets. The thiobenzaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 2,2-dimethylpropanoyl group can enhance the compound’s stability and reactivity by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylpropanoyl)thiophenecarbohydrazide
  • 2-(2,2-Dimethylpropanoyl)amino]benzamide

Uniqueness

2-(2,2-Dimethylpropanoyl)thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde group with a 2,2-dimethylpropanoyl group. This structural feature imparts distinct reactivity and stability compared to other similar compounds. The presence of the thiobenzaldehyde group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research .

Properties

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyl)thiobenzaldehyde

InChI

InChI=1S/C12H14OS/c1-12(2,3)11(13)10-7-5-4-6-9(10)8-14/h4-8H,1-3H3

InChI Key

OFCUZBGNRVJJRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC=C1C=S

Origin of Product

United States

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